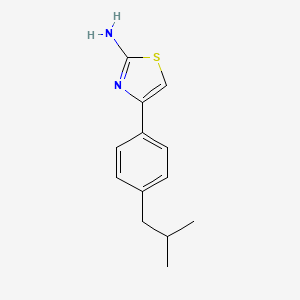

4-(4-Isobutylphenyl)-1,3-thiazol-2-amine

Descripción

Significance of Heterocyclic Compounds in Medicinal Chemistry Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the realm of medicinal chemistry. scholarsresearchlibrary.comnih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. scholarsresearchlibrary.com These structures are integral to a vast number of natural products, including vitamins, hormones, and antibiotics. sysrevpharm.org

The prevalence of heterocycles in drug design can be attributed to their ability to impart a wide range of physicochemical properties. The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. scholarsresearchlibrary.com These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Furthermore, the rigid frameworks of heterocyclic rings can help in positioning key functional groups for optimal interaction with biological targets, such as enzymes and receptors. This has led to the development of numerous drugs across various therapeutic areas, including anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govsysrevpharm.org

The 1,3-Thiazole Nucleus as a Privileged Pharmacophore in Drug Discovery

Within the diverse family of heterocyclic compounds, the 1,3-thiazole nucleus holds a special status as a "privileged pharmacophore". mdpi.com A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the design of new drugs. The thiazole (B1198619) ring, a five-membered heterocycle containing both a sulfur and a nitrogen atom, is a key structural component in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net

The versatility of the thiazole ring is evident in its presence in a number of FDA-approved drugs. researchgate.net Its derivatives have been shown to exhibit a wide array of biological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comfrontiersin.org The synthetic accessibility of the thiazole ring and the ease with which it can be functionalized have made it an attractive target for medicinal chemists seeking to develop novel therapeutic agents. researchgate.net

Overview of the Academic Research Landscape for 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine and Related Derivatives

The specific compound this compound, with the molecular formula C13H16N2S, has a molecular weight of 232.35 g/mol . uni.lu While extensive research dedicated solely to this exact molecule is not widely published, the academic landscape is rich with studies on closely related derivatives, particularly those that share the 4-isobutylphenyl moiety or the 2-aminothiazole (B372263) core.

A significant portion of the research into related structures stems from the modification of ibuprofen (B1674241), a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains the 4-isobutylphenyl group. scholarsresearchlibrary.comresearchgate.net Researchers have synthesized various derivatives of ibuprofen by incorporating heterocyclic rings, including thiazolidinones, with the aim of enhancing its anti-inflammatory activity and reducing its gastrointestinal side effects. scholarsresearchlibrary.comresearchgate.net

Furthermore, the broader class of N,4-diaryl-1,3-thiazol-2-amines has been a subject of investigation, particularly in the context of anticancer research. nih.gov Studies have explored the synthesis and biological evaluation of these compounds as potential tubulin inhibitors, which are crucial for cell division and have become important targets for cancer therapy. nih.gov The 2-aminothiazole scaffold itself is a common feature in a multitude of compounds screened for various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects. mdpi.com This body of work on related compounds provides a valuable framework for understanding the potential therapeutic applications and the synthetic strategies that could be applied to this compound and its derivatives.

Table 1: Investigated Biological Activities of Structurally Related Thiazole Derivatives

| Biological Activity | Structural Motif | Reference |

|---|---|---|

| Anti-inflammatory | Ibuprofen-thiazolidinone hybrids | scholarsresearchlibrary.comresearchgate.net |

| Anticancer (Tubulin Inhibition) | N,4-diaryl-1,3-thiazol-2-amines | nih.gov |

| Cytotoxic | Thiazole-amino acid hybrids | nih.gov |

| Antitubercular | 2-Amino-4-aryl thiazoles | researchgate.net |

| Analgesic and Anti-inflammatory | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | frontiersin.org |

Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-9(2)7-10-3-5-11(6-4-10)12-8-16-13(14)15-12/h3-6,8-9H,7H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFXFYBCBXWOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357857 | |

| Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351982-44-0 | |

| Record name | 4-(4-isobutylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351982-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Isobutylphenyl 1,3 Thiazol 2 Amine and Its Analogues

Direct Synthesis Approaches to the 1,3-Thiazol-2-amine Core

The formation of the 2-aminothiazole (B372263) ring system is a cornerstone of synthesizing the target compound. The Hantzsch condensation is a classic and widely utilized method for this purpose.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis is a versatile method for creating thiazole derivatives. wikipedia.orgnih.gov The reaction involves the condensation of an α-haloketone with a thioamide-containing compound. mdpi.com For the synthesis of 4-(4-isobutylphenyl)-1,3-thiazol-2-amine, this protocol involves the reaction between 2-bromo-1-(4-isobutylphenyl)ethanone and thiourea (B124793). wikipedia.orgfrontiersin.org

The reaction proceeds via nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is efficient and provides good yields for a variety of substituted thiazoles. mdpi.comnanobioletters.com The reaction can be carried out in solvents like ethanol, and often a base such as potassium carbonate is used to facilitate the reaction. nanobioletters.com

Table 1: Hantzsch Synthesis Reaction Components

| Reactant 1 | Reactant 2 | Product |

|---|

Brønsted acids, such as p-toluenesulfonic acid (PTSA), can serve as effective catalysts in the synthesis of thiazole and related heterocyclic systems. nih.govresearchgate.net These acid-catalyzed routes offer mild and often metal-free conditions for ring formation. rsc.org One such approach involves the Brønsted acid-mediated insertion of thioureas into sulfoxonium ylides to generate 2-aminothiazoles. This methodology is noted for its scalability and tolerance of various functional groups.

Another strategy employs Brønsted acids to catalyze the regioselective ring-opening of 2H-azirines with nucleophiles like thiazole-2-thiols, leading to the formation of fused heterocyclic systems such as imidazo[2,1-b]thiazoles. rsc.org While not a direct synthesis of the target compound, this demonstrates the utility of Brønsted acids in constructing complex thiazole-containing scaffolds. The application of such catalysis could provide alternative pathways to 4-aryl-2-aminothiazoles under controlled conditions.

Derivatization Strategies Utilizing the 4-(4-Isobutylphenyl) Moiety

Once the core this compound structure is obtained, it can be further modified to produce a wide range of analogues. These derivatizations can occur at the exocyclic amino group or on the ring systems.

The primary amino group at the 2-position of the thiazole ring is a key site for chemical modification. Standard reactions for primary amines can be employed to introduce new functional groups, thereby creating diverse analogues.

Acylation: The amino group can be readily acylated by reacting it with various acyl chlorides or acid anhydrides in the presence of a base. mdpi.comnih.gov This reaction forms an amide linkage, connecting a new acyl group to the thiazole core.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride or 4-chlorobenzenesulfonyl chloride) in the presence of a base like sodium acetate (B1210297) yields sulfonamide derivatives. nih.gov

Formation of Urea and Thiourea Derivatives: The amino group can react with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively. mdpi.com This approach is common for generating libraries of biologically active compounds.

Table 2: Examples of Amino Group Functionalization

| Reagent Class | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|

| Acyl Halides | R-C(=O)- | N-acyl-2-aminothiazole |

| Sulfonyl Halides | R-S(=O)₂- | N-sulfonyl-2-aminothiazole |

| Isocyanates | R-NH-C(=O)- | N-substituted Urea |

Further derivatization can be achieved by performing reactions on the aromatic rings of the molecule.

The thiazole ring itself can undergo electrophilic substitution. For instance, the C5 position of the 2-aminothiazole ring is susceptible to halogenation. Treatment with N-bromosuccinimide (NBS) can introduce a bromine atom at this position, providing an intermediate for further coupling reactions. frontiersin.orgnih.gov

The 4-isobutylphenyl ring can also be modified through electrophilic aromatic substitution. The isobutyl group is an ortho-, para-directing group. However, the reaction conditions must be carefully selected to avoid competing reactions at the electron-rich 2-aminothiazole moiety. Potential modifications include nitration or halogenation, though these reactions may require protection of the amino group to achieve the desired regioselectivity and prevent side reactions. researchgate.net

Precursor Synthesis and Intermediate Chemical Transformations

The successful synthesis of this compound relies on the availability of key precursors. The synthesis of these starting materials involves well-established organic transformations.

The primary precursor for the Hantzsch synthesis is an α-haloketone, specifically 2-bromo-1-(4-isobutylphenyl)ethanone . cymitquimica.comchemicalbook.com This intermediate is typically prepared by the bromination of 1-(4-isobutylphenyl)ethanone (also known as 4'-isobutylacetophenone). rsc.orgscbt.com

The synthesis of 1-(4-isobutylphenyl)ethanone is achieved through the Friedel-Crafts acylation of isobutylbenzene. justia.comechemi.com This reaction typically uses an acylating agent like acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.com Modern, more environmentally friendly methods may employ solid acid catalysts like zeolite beta. justia.comgoogle.com The reaction conditions, including temperature, can be optimized to favor the formation of the desired para-substituted product over ortho- or meta-isomers. google.comgoogleapis.com

The other key reactant, thiourea , is an industrial chemical. It can be manufactured by reacting hydrogen sulfide (B99878) with calcium cyanamide. wikipedia.org Laboratory-scale syntheses often involve the reaction of primary amines with carbon disulfide to generate an isothiocyanate intermediate, which then reacts with another amine. organic-chemistry.orgacs.orgnih.gov A common method involves the isomerization of ammonium (B1175870) thiocyanate, which itself can be prepared from carbon disulfide and ammonia. bibliotekanauki.pl

Table 3: Summary of Precursor Synthesis

| Precursor | Starting Material(s) | Key Reaction Type |

|---|---|---|

| 1-(4-isobutylphenyl)ethanone | Isobutylbenzene + Acetylating Agent | Friedel-Crafts Acylation |

| 2-bromo-1-(4-isobutylphenyl)ethanone | 1-(4-isobutylphenyl)ethanone + Bromine | α-Bromination of Ketone |

Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its structural integrity.

Proton NMR (¹H-NMR) Analysis

Proton NMR spectroscopy of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration of these signals provide a complete picture of the proton framework.

The isobutyl group would present three distinct signals: a doublet for the six equivalent methyl protons (CH₃), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-CH₂-). The aromatic protons on the phenyl ring would typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The thiazole (B1198619) ring contains a single proton, which would appear as a singlet. The protons of the primary amine group (-NH₂) would also produce a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isobutyl -CH₃ | ~0.9 | Doublet | 6H |

| Isobutyl -CH- | ~1.8-2.0 | Multiplet | 1H |

| Isobutyl -CH₂- | ~2.5 | Doublet | 2H |

| Aromatic -CH | ~7.1-7.8 | Doublets | 4H |

| Thiazole -CH | ~6.5-7.0 | Singlet | 1H |

| Amine -NH₂ | ~5.0-6.0 | Broad Singlet | 2H |

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The isobutyl group will show signals for its methyl, methine, and methylene carbons. The phenyl ring will exhibit four signals: two for the protonated carbons and two for the quaternary carbons. The thiazole ring will have three distinct carbon signals, with the carbon atom bonded to the amino group appearing at a significantly different chemical shift.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isobutyl -CH₃ | ~22 |

| Isobutyl -CH- | ~30 |

| Isobutyl -CH₂- | ~45 |

| Aromatic -CH | ~125-130 |

| Aromatic -C- (quaternary) | ~130-145 |

| Thiazole -CH | ~100-110 |

| Thiazole -C- (quaternary) | ~140-150 |

| Thiazole -C-NH₂ | ~165-175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will be observed around 2850-3100 cm⁻¹. The C=N stretching of the thiazole ring and C=C stretching of the aromatic ring will produce absorptions in the 1500-1650 cm⁻¹ region. The C-N and C-S stretching vibrations are also expected to be present at lower wavenumbers.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2970 |

| C=N and C=C Stretch | 1500-1650 |

| C-N Stretch | 1250-1350 |

| C-S Stretch | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₃H₁₆N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 232.10 g/mol ). uni.lu The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isobutyl group, cleavage of the thiazole ring, and loss of the amino group. The observation of the protonated molecule [M+H]⁺ is also common, particularly with soft ionization techniques, and would be expected at an m/z of approximately 233.11. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | ~232.10 |

| [M+H]⁺ | ~233.11 |

| [M-C₄H₉]⁺ | ~175.05 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a newly synthesized compound. This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) within the molecule. For this compound, with the molecular formula C₁₃H₁₆N₂S, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and elemental composition of the compound.

Table 5: Elemental Composition of this compound (C₁₃H₁₆N₂S)

| Element | Theoretical Percentage (%) |

| Carbon (C) | 67.20 |

| Hydrogen (H) | 6.94 |

| Nitrogen (N) | 12.06 |

| Sulfur (S) | 13.80 |

Chromatographic Techniques in Synthetic Research and Purification

Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds. For this compound, techniques such as Thin Layer Chromatography (TLC) and column chromatography are vital.

TLC is typically used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for purification. Column chromatography is then employed for the large-scale purification of the crude product. Given the presence of a basic amine group, the choice of stationary phase and mobile phase is critical to achieve good separation and prevent peak tailing. Normal-phase chromatography on silica (B1680970) gel is a common approach, often with the addition of a small amount of a basic modifier like triethylamine (B128534) to the eluent to improve the peak shape and recovery of the amine-containing compound. Reversed-phase chromatography can also be utilized, where a non-polar stationary phase is used with a polar mobile phase.

In Vitro Biological Activity and Mechanistic Investigations

Evaluation of Enzyme Inhibitory Potentials

Lipoxygenase (5-LOX) Inhibition Studies

The 2-amino-4-aryl thiazole (B1198619) scaffold has been identified as a promising framework for the development of 5-lipoxygenase (5-LOX) inhibitors. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.

A study focusing on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives demonstrated their direct inhibition of 5-LOX nih.gov. This research highlights the potential of this chemical class in modulating the inflammatory response mediated by leukotrienes. Another investigation into a series of 2-amino-4-aryl thiazole derivatives led to the identification of a p-fluoro substituted compound with an IC50 value of approximately 10 μM against human 5-LOX dundee.ac.uk. Furthermore, research on 4-(4-benzylphenyl) thiazol-2-amine, a compound structurally similar to the subject of this article, along with its selenazole and oxazole (B20620) derivatives, revealed inhibitory activity against 5-LOX in leukocytes researchgate.net.

These findings suggest that the 4-aryl substituent on the 2-aminothiazole (B372263) ring is a key determinant of 5-LOX inhibitory activity. However, specific inhibitory data for 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine against 5-LOX is not available in the reviewed literature.

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by 2-Aminothiazole Derivatives

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| p-Fluoro substituted 2-amino-4-aryl thiazole | Human 5-LOX | ~10 μM | dundee.ac.uk |

Acetylcholinesterase (AChE) Inhibition Studies and Kinetic Mechanism Analysis

Several studies have explored the potential of 2-aminothiazole derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Research on a series of 2-aminothiazole derivatives revealed their inhibitory effects on AChE. For instance, 2-amino-4-(4-bromophenyl)thiazole (B182969) demonstrated an inhibition constant (Ki) of 0.129 ± 0.030 μM against AChE dundee.ac.uknih.gov. Another study on thiazolylhydrazone derivatives identified compounds with significant AChE inhibitory activity, with the most potent compound exhibiting an IC50 value of 0.0317 ± 0.001 µM mdpi.comhuji.ac.il. Kinetic analysis of this potent inhibitor indicated a mixed-type inhibition, suggesting that it binds to both the active site and an allosteric site of the enzyme huji.ac.il.

While the 2-aminothiazole scaffold is clearly a viable starting point for the design of AChE inhibitors, the specific inhibitory activity and kinetic mechanism of this compound have not been reported in the available literature.

Table 3: Acetylcholinesterase (AChE) Inhibition by 2-Aminothiazole Derivatives

| Compound | Inhibition Parameter | Value | Kinetic Mechanism | Reference |

|---|---|---|---|---|

| 2-Amino-4-(4-bromophenyl)thiazole | Ki | 0.129 ± 0.030 μM | Not specified | dundee.ac.uknih.gov |

| Thiazolylhydrazone derivative (3c) | IC50 | 0.0317 ± 0.001 µM | Mixed-type | mdpi.comhuji.ac.il |

Urease Inhibition Studies

Several compounds in this series exhibited exceptionally low IC50 values. For example, compounds with specific aryl substitutions showed IC50 values of 0.0086 nM, 0.0081 nM, and 0.0094 nM dundee.ac.uk. Kinetic analysis of the most potent of these, compound 4h, revealed it to be a competitive inhibitor with a Ki value of 0.0012 nM, indicating a high affinity for the enzyme's active site dundee.ac.uk. Other potent compounds in the series were identified as mixed-type inhibitors dundee.ac.uk. These findings underscore the potential of molecules containing the 4-isobutylphenyl group as effective urease inhibitors.

Table 4: Urease Inhibition by 1-(2-(4-Isobutylphenyl)propanoyl)-3-arylthiourea Derivatives

| Compound | IC50 | Ki | Kinetic Mechanism | Reference |

|---|---|---|---|---|

| 4e | 0.0086 nM | 0.0025 nM | Mixed-type | dundee.ac.uk |

| 4h | 0.0081 nM | 0.0012 nM | Competitive | dundee.ac.uk |

| 4j | 0.0094 nM | 0.0030 nM | Mixed-type | dundee.ac.uk |

Phospholipase A2 (PLA2) Inhibition Studies

Information regarding the direct inhibition of phospholipase A2 (PLA2) by this compound is scarce in the scientific literature. However, the broader class of thiazole-containing compounds has been investigated for PLA2 inhibitory activity.

One study detailed the synthesis and evaluation of new thiazolyl ketones as inhibitors of Group IVA cytosolic phospholipase A2 (GIVA cPLA2). Within this series, a compound designated as GK470, methyl 2-(2-(4-octylphenoxy)-acetyl)thiazole-4-carboxylate, was identified as the most potent inhibitor dovepress.com. It exhibited an XI(50) value of 0.011 mole fraction in a mixed micelle assay and an IC50 of 300 nM in a vesicle assay dovepress.com. This demonstrates that the thiazole ring can serve as a scaffold for potent PLA2 inhibitors. The specific structural features required for this activity, and whether the 2-amino-4-(4-isobutylphenyl) substitution pattern is favorable, remains an area for further investigation.

Tyrosine Kinase Inhibition Investigations (e.g., EGFR, Aurora Kinase, VEGFR-2)

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of tyrosine kinase inhibitors, a class of drugs that are crucial in cancer therapy.

Aurora Kinase Inhibition: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and Aurora B kinases dundee.ac.uknih.gov. The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, exhibited Ki values of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively dundee.ac.uknih.gov. This highlights the potential of the 2-aminothiazole core in targeting these important mitotic kinases.

VEGFR-2 Inhibition: Derivatives of the 2-aminothiazole scaffold have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. A study on new thiazole derivatives identified compounds with significant VEGFR-2 inhibitory activity. For instance, a 4-chlorophenylthiazolyl derivative and a 3-nitrophenylthiazolyl derivative showed 81.36% and 85.72% inhibition of VEGFR-2, respectively, comparable to the standard drug sorafenib (B1663141) mdpi.com. Another compound possessing a 4-chlorophenylthiazole ring was found to inhibit VEGFR-2 kinase activity with an IC50 value of 51.09 nM mdpi.com.

EGFR Inhibition: The 2-aminothiazole moiety is also present in inhibitors of the Epidermal Growth Factor Receptor (EGFR). For example, a dihydropyrazole thiazole hybrid has been reported to inhibit EGFR with an IC50 of 31.8 nM dovepress.com. Another study on thiazolyl-pyrazolines as dual EGFR and HER2 inhibitors also points to the utility of this scaffold in targeting the EGFR family of kinases dovepress.com.

While these studies confirm the importance of the 2-aminothiazole structure in the design of tyrosine kinase inhibitors, no specific data for the inhibitory activity of this compound against EGFR, Aurora Kinase, or VEGFR-2 was found in the reviewed literature.

Table 5: Tyrosine Kinase Inhibition by 2-Aminothiazole Derivatives

| Compound Type | Target Kinase | Inhibition Parameter | Value | Reference |

|---|---|---|---|---|

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative | Aurora A | Ki | 8.0 nM | dundee.ac.uknih.gov |

| Aurora B | Ki | 9.2 nM | dundee.ac.uknih.gov | |

| 4-Chlorophenylthiazole derivative | VEGFR-2 | % Inhibition | 81.36% | mdpi.com |

| 3-Nitrophenylthiazole derivative | VEGFR-2 | % Inhibition | 85.72% | mdpi.com |

| 4-Chlorophenylthiazole containing compound | VEGFR-2 | IC50 | 51.09 nM | mdpi.com |

| Dihydropyrazole thiazole hybrid | EGFR | IC50 | 31.8 nM | dovepress.com |

Mechanistic Insights into Enzyme Binding and Inhibition

The mechanism of action for many 2-aminothiazole derivatives involves direct interaction with and inhibition of key cellular enzymes. For the closely related class of N,4-diaryl-1,3-thiazole-2-amines, molecular docking studies have provided crucial insights into their binding mechanisms. These compounds are recognized as tubulin inhibitors, specifically targeting the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govnih.gov This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for several cellular processes, most notably mitotic spindle formation. nih.gov

The interaction at the colchicine binding site is a hallmark of this class of compounds, positioning them as microtubule-targeting agents. nih.gov The binding is stabilized by various non-covalent interactions between the thiazole derivative and the amino acid residues within the binding pocket. This inhibitory action on tubulin polymerization is a primary mechanism driving the antiproliferative effects observed in cancer cells. nih.gov While specific enzyme kinetic studies for this compound are not extensively detailed in the reviewed literature, the consistent findings for its analogues strongly suggest a similar mode of action. Computational studies, such as molecular docking, are frequently employed to predict the binding affinity and interaction modes of novel thiazole derivatives with their target proteins. nih.govimpactfactor.org

Cellular Level Investigations (In Vitro)

The 2-aminothiazole scaffold is a core component of numerous compounds investigated for their anticancer properties. nih.gov Derivatives of this compound have demonstrated notable antiproliferative activity across various human cancer cell lines. Studies on series of N,4-diaryl-1,3-thiazole-2-amines show a range of potencies, with the specific substitutions on the aryl rings significantly influencing the cytotoxic efficacy. nih.govnih.gov

For instance, a study evaluating a series of these compounds reported IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the micromolar to sub-micromolar range against cell lines such as gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080). nih.gov Although most compounds in the series showed moderate activity, certain substitutions led to a significant enhancement of antiproliferative effects. nih.gov Thiazole-amino acid hybrid derivatives have also been shown to exhibit moderate to strong cytotoxicities against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected N,4-diaryl-1,3-thiazole-2-amine Analogs

This table is based on data for analogues of this compound to illustrate the general activity of this compound class.

| Compound ID | R (Substitution on N-phenyl ring) | B-ring (Substitution on 4-phenyl ring) | IC₅₀ SGC-7901 (μM) | IC₅₀ A549 (μM) | IC₅₀ HT-1080 (μM) |

|---|---|---|---|---|---|

| 10a | H | 3,4,5-trimethoxy | >50 | >50 | >50 |

| 10l | H | 3-hydroxy-4-methoxy | 1.83 | 2.54 | 0.81 |

| 10s | 2,4-dimethoxy | 4-methoxy | 0.36 | 0.52 | 0.86 |

| CA-4 | (Control) | (Control) | 0.009 | 0.007 | 0.008 |

Data sourced from Li, Y., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. nih.gov

A key mechanism underlying the antiproliferative activity of 4-phenyl-1,3-thiazol-2-amine derivatives is the inhibition of tubulin polymerization. researchgate.net By binding to tubulin, these compounds disrupt the formation of microtubules, which are critical for cell division, motility, and maintenance of cell shape. nih.gov

In vitro assays confirm that active compounds from this class can potently inhibit the assembly of tubulin into microtubules. nih.govnih.gov The inhibitory effect is often comparable to that of established colchicine binding site inhibitors (CBSIs) like Combretastatin A-4 (CA-4). nih.gov For example, the highly potent analogue N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine was found to significantly inhibit tubulin polymerization, confirming that the microtubule system is a primary target. nih.govnih.gov This disruption of microtubule dynamics is a well-established strategy for developing anticancer agents. mdpi.commdpi.com

The disruption of microtubule dynamics by thiazole derivatives directly impacts cell cycle progression. Microtubules are the primary component of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase. nih.govnih.gov

Flow cytometry analysis of cancer cells treated with active N,4-diaryl-1,3-thiazole-2-amines has demonstrated a significant accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest is a dose- and time-dependent effect, indicating a direct link between the compound's interaction with tubulin and the halting of cell division. nih.gov Cell cycle arrest at the G2/M checkpoint is a common outcome for agents that damage DNA or interfere with the mitotic apparatus, and it often precedes the induction of cell death. researchgate.net Some related aminothiazole derivatives have also been shown to induce cell cycle arrest in the G0/G1 or S phase, suggesting the precise effect can be structure-dependent. nih.govmdpi.com

Prolonged arrest at the G2/M phase of the cell cycle typically triggers programmed cell death, or apoptosis. mdpi.com This is a crucial mechanism for eliminating damaged or uncontrollably proliferating cells, such as cancer cells. Following treatment with antiproliferative thiazole derivatives, cancer cells exhibit classic hallmarks of apoptosis. researchgate.net

Studies on related compounds have shown that the induction of apoptosis is a key component of their anticancer activity. mdpi.com The process can be mediated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. mdpi.com In some cases, at higher concentrations, these compounds can also induce necrosis, a different form of cell death. researchgate.net The ability of a compound to effectively trigger apoptosis in tumor cells is a highly desirable characteristic for an anticancer drug. researchgate.net

Broad-Spectrum Pharmacological Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is recognized in medicinal chemistry as a "privileged scaffold". nih.gov This designation is due to its presence in a wide array of synthetic and natural compounds that exhibit a diverse range of biological activities. The scaffold's ability to serve as a versatile template for designing molecules that can interact with various biological targets has made it a focal point of drug discovery. researchgate.net

Beyond its well-documented anticancer properties, the 2-aminothiazole core is associated with a broad spectrum of pharmacological effects. These include:

Antimicrobial Activity : Derivatives have shown efficacy against various bacterial and fungal strains. researchgate.net

Anti-inflammatory Activity : Some aminothiazole-containing compounds act as inhibitors of inflammatory enzymes like COX-1/COX-2.

Antiviral Activity : The scaffold is present in molecules with activity against viruses such as HIV.

Kinase Inhibition : The 2-aminothiazole motif is a key structural feature in several clinically approved kinase inhibitors, such as Dasatinib, which targets multiple tyrosine kinases. nih.gov

Neuroprotective Effects : Certain derivatives have been investigated for their potential in treating neurodegenerative diseases. nih.gov

This wide range of activities underscores the importance of the 2-aminothiazole nucleus as a fundamental building block in the development of new therapeutic agents. nih.gov The continued exploration and modification of this scaffold promise to yield novel compounds with potent and selective activities for a variety of diseases. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal)

The 1,3-thiazole nucleus is a core component of many compounds exhibiting a broad spectrum of antimicrobial activities. Research into derivatives of this compound has revealed promising antibacterial and antifungal potential.

Antibacterial Activity:

Derivatives of 2-aminothiazole have been synthesized and evaluated for their efficacy against various bacterial strains. For instance, a series of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives demonstrated significant in vitro antibacterial activity. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were determined against several Gram-positive and Gram-negative bacteria, indicating a wide range of activity. nih.gov Generally, the incorporation of bulky groups into the parent molecule was found to enhance the antibacterial effect, possibly by increasing the compound's ability to penetrate bacterial cell walls. nih.gov

Another study on 4-(indol-3-yl)thiazol-2-amines, which share the 2-aminothiazole core, also reported notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.06 to 1.88 mg/mL. mdpi.com While specific data for this compound is limited, the consistent antibacterial action of its analogs suggests that this compound could serve as a valuable template for developing new antibacterial agents.

Antifungal Activity:

The antifungal potential of thiazole derivatives has also been a subject of investigation. Studies on various substituted thiazole compounds have shown their ability to inhibit the growth of pathogenic fungal strains. For example, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited promising anti-Candida activity, with some compounds showing lower MIC values than the standard drug fluconazole. nih.gov Research on other thiazolidinone derivatives has also demonstrated activity against Candida albicans. nanobioletters.com These findings underscore the potential of the thiazole scaffold in the development of novel antifungal agents.

Table 1: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives | Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Salmonella typhi, Escherichia coli, Klebsiella aerogenes | 4-64 | nih.gov |

| 4-(Indol-3-yl)thiazole-2-amine derivatives | Gram (+) and Gram (−) bacteria | 60-1880 | mdpi.com |

| Benzo[d]thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Aspergillus niger | 50-75 | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | 3.9 | nih.gov |

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in a variety of pathological conditions, making the search for effective antioxidants a key area of research. Thiazole derivatives have been explored for their ability to scavenge free radicals and mitigate oxidative stress.

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the DPPH radical. nih.gov Studies on various phenolic thiazoles have demonstrated significant antioxidant and antiradical properties, with some derivatives showing lower IC50 values (the concentration required to scavenge 50% of DPPH radicals) than standard antioxidants like ascorbic acid. nih.gov

While direct data on the antioxidant activity of this compound is not extensively available, research on related structures, such as Hantzsch thiazole derivatives, has shown promising results in DPPH assays. researchgate.net The presence of the phenolic hydroxyl groups in some of these derivatives is believed to contribute significantly to their radical scavenging capabilities.

Table 2: In Vitro Antioxidant Activity of Selected Thiazole Derivatives (DPPH Assay)

| Compound/Derivative | IC50 (µg/mL) | Reference |

|---|---|---|

| Hantzsch Thiazole Derivative (Compound 19) | 9.48 | researchgate.net |

| Phenolic Thiazole (Compound 5a) | Lower than ascorbic acid | nih.gov |

| 2,4,6-trichlorophenylhydrazine Schiff bases | 4.05-369.30 (µM) | science.gov |

Anti-inflammatory Activity

Inflammation is a complex biological response involved in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. The structural similarity of the 4-(4-isobutylphenyl) moiety to ibuprofen (B1674241), a well-known NSAID, has prompted investigations into the anti-inflammatory potential of this compound derivatives. scholarsresearchlibrary.com

Research has focused on the ability of these compounds to inhibit COX-1 and COX-2 isoenzymes. Derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been shown to be potent and selective inhibitors of COX-2, with IC50 values in the micromolar range. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov

Furthermore, the synthesis of ibuprofen derivatives incorporating a 4H-thiazolidin-4-one moiety has yielded compounds with moderate to significant anti-inflammatory activities. scholarsresearchlibrary.com These findings suggest that the this compound scaffold holds promise for the development of novel anti-inflammatory agents.

Table 3: In Vitro COX-2 Inhibitory Activity of Selected Thiazole Derivatives

| Compound/Derivative | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5b) | 0.76 | 42 | nih.govresearchgate.net |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5d) | Not specified | 112 | nih.govresearchgate.net |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (Compound 5e) | Not specified | 124 | nih.govresearchgate.net |

| Oxadiazolyl linked antipyrine (B355649) derivative | 0.05376 | 4.44 | bioworld.com |

| 1,4-benzoxazine derivative (Compound 3e) | 0.57 | 242.4 | rsc.org |

Analgesic Activity

The analgesic properties of thiazole derivatives are often investigated in conjunction with their anti-inflammatory effects. The mechanism of action is frequently linked to the inhibition of prostaglandin (B15479496) synthesis via the COX pathway, which is a key process in pain signaling.

While in vitro models for directly assessing analgesic activity are less common than for other biological activities, the potent COX inhibition exhibited by many thiazole derivatives provides a strong rationale for their potential as analgesics. nih.govnih.gov For instance, derivatives of nih.govresearchgate.netthiazolo[4,5-d]pyridazinones have demonstrated significant analgesic effects in in vivo models, which are likely attributable to their anti-inflammatory properties. nih.gov The exploration of this compound and its analogs as potential non-opioid analgesics is an area of ongoing interest.

Exploration of Other Potential Activities (e.g., Antiviral, Antituberculosis, Antimalarial, Anticonvulsant)

The versatile nature of the thiazole scaffold has led to the investigation of its derivatives for a wide array of other potential therapeutic applications.

Antiviral Activity: Certain 4-substituted-2-thiazole amides have been identified as inhibitors of Chikungunya virus (CHIKV) replication, with some compounds showing good antiviral activity (EC50 in the sub-micromolar range) and low cytotoxicity. nih.gov Thiazolide analogues have also demonstrated broad-spectrum antiviral activity against viruses such as influenza A and SARS-CoV-2. liverpool.ac.uk

Antituberculosis Activity: Substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown growth inhibitory activity against Mycobacterium tuberculosis strains, including multi-drug-resistant strains. nih.gov These findings highlight the potential of the 2-aminothiazole core in developing new antitubercular agents.

Antimalarial Activity: The search for new treatments for malaria has included the screening of thiazole-containing compounds. While specific data for this compound is lacking, various other heterocyclic compounds are being investigated for their antiplasmodial activity, with some showing potent effects against Plasmodium falciparum. nih.govnih.gov

Anticonvulsant Activity: Thiazolidinone derivatives, which are structurally related to 2-aminothiazoles, have been evaluated for their anticonvulsant properties. biointerfaceresearch.commdpi.com Some of these compounds have shown excellent activity in preclinical models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Table 4: Other Potential In Vitro Activities of Thiazole Derivatives

| Activity | Compound/Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Antiviral | 4-Substituted-2-Thiazole Amides | EC50 = 0.6 µM against Chikungunya virus | nih.gov |

| Antituberculosis | 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Active against drug-susceptible and drug-resistant M. tuberculosis | nih.gov |

| Antimalarial | 1,4-disubstituted piperidine (B6355638) analogs | IC50 values against P. falciparum 3D7 | researchgate.net |

| Anticonvulsant | 4-thiazolidinone substituted thiazoles | Active in MES and scPTZ seizure models | biointerfaceresearch.com |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is instrumental in understanding the binding modes of 2-aminothiazole (B372263) derivatives and identifying the key interactions that drive their biological activity.

Molecular docking simulations have been effectively employed to elucidate the binding mechanisms of various N,4-diaryl-1,3-thiazole-2-amines with their protein targets. nih.gov For instance, studies on thiazole (B1198619) derivatives as tubulin inhibitors have shown that these molecules can bind to the colchicine (B1669291) binding site of tubulin. nih.gov The docking results help to visualize how the ligand fits within the binding pocket, revealing the specific intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. This detailed understanding of the binding mechanism is critical for explaining the compound's inhibitory action and for designing modifications to enhance binding affinity and selectivity. nih.govamazonaws.com

A primary outcome of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. For 2-aminothiazole derivatives targeting protein kinases, docking studies have pinpointed crucial hydrogen bond interactions with residues in the hinge region of the kinase, a common feature for many kinase inhibitors. nih.gov In the context of tubulin inhibitors, docking studies of compounds similar to 4-(4-isobutylphenyl)-1,3-thiazol-2-amine have identified key interactions with residues such as Cys241 in the colchicine binding site. The trimethoxyphenyl moiety, common in many tubulin inhibitors, often forms hydrogen bonds with Asn258, while other parts of the molecule establish hydrophobic interactions with surrounding residues. nih.gov These interactions are fundamental to the compound's ability to disrupt microtubule dynamics.

| Target Protein | Thiazole Derivative Class | Key Interacting Residues | Type of Interaction | Source |

|---|---|---|---|---|

| Tubulin | N,4-diaryl-1,3-thiazole-2-amines | Cys241, Leu242, Ala250, Val238 | Hydrophobic | nih.gov |

| CDK9/cyclin T | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Glu107 | Hydrogen Bond | nih.gov |

| Enoyl-acyl carrier protein (enoyl-ACP) reductase | Thiazolidine-4-one derivatives | Alanine | Hydrogen Bond, Hydrophobic | amazonaws.com |

Docking simulations also provide insights into the conformational changes that both the ligand and the protein may undergo upon binding. The flexibility of the ligand and the protein side chains in the active site can be modeled to find the most energetically favorable binding pose. For 2-aminothiazol-4(5H)-one derivatives, computational studies have analyzed how different substituents affect the molecule's conformation within the binding pocket of enzymes like 11β-hydroxysteroid dehydrogenase type 1. mdpi.com This analysis helps to understand why certain derivatives exhibit higher activity than others, as the optimal conformation allows for more effective interactions with key residues, leading to stronger inhibition. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For thiazole derivatives, QSAR models are developed to predict their therapeutic effects and to guide the design of new analogs with improved potency. nih.govimist.ma

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as topological, electronic, geometric, and physicochemical properties. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). imist.ma A robust QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. frontiersin.org For example, a QSAR study on thiazole derivatives as Pin1 inhibitors identified descriptors such as molecular refractivity (MR), LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) as being critical for activity. imist.ma

| Descriptor Type | Descriptor Name | Description | Source |

|---|---|---|---|

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | imist.ma |

| Physicochemical | LogP | Octanol-water partition coefficient, a measure of lipophilicity | imist.ma |

| Steric | MR (Molecular Refractivity) | A measure of the volume occupied by a molecule | imist.ma |

| Topological | Wiener Index | A distance-based graph invariant | frontiersin.org |

| Quantum-Chemical | FPSA-2 (Fractional PPSA) | Ratio of Partial Polar Surface Area to Total Molecular Surface Area | frontiersin.org |

ADMET (Absorption, Distribution, Metabolism, Excretion) Prediction via Computational Methods

Before a compound can become a successful drug, it must possess favorable pharmacokinetic properties. The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in the drug discovery process. nih.gov In silico ADMET prediction allows for the early assessment of a compound's drug-likeness, helping to identify and filter out molecules that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. researchgate.netresearchgate.net

A variety of computational tools and web servers, such as SwissADME and admetSAR, are used to estimate the pharmacokinetic parameters of compounds like this compound. derpharmachemica.comresearchgate.net These tools predict properties based on the molecule's structure.

Key predicted parameters often include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Most orally active drugs comply with this rule. nih.gov

Intestinal Absorption: The percentage of the drug that is likely to be absorbed from the gut into the bloodstream. Studies on 2-aminothiazol-4(5H)-one derivatives have shown that many have an excellent predicted probability of intestinal absorption. mdpi.com

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound can cross the BBB, which is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major drug-metabolizing enzymes, which can lead to adverse drug-drug interactions.

Plasma Protein Binding: Estimates the extent to which a compound will bind to proteins in the blood, affecting its distribution and availability.

Aqueous Solubility (LogS): A key factor influencing absorption and formulation.

Computational ADMET profiling of various thiazole and thiadiazole derivatives has demonstrated that these scaffolds can be modified to achieve favorable drug-like properties. mdpi.comderpharmachemica.com For example, analyses have shown that many synthesized thiazole derivatives exhibit high predicted Caco-2 cell permeability and human intestinal absorption. mdpi.com

| Compound Class | Predicted Property | Typical Predicted Value/Outcome | Significance | Source |

|---|---|---|---|---|

| 2-Aminothiazol-4(5H)-one derivatives | Human Intestinal Absorption | >90% | High potential for oral bioavailability | mdpi.com |

| Thiazolidine-2,4-dione derivatives | Lipinski's Rule of Five | No violations | Good drug-likeness profile | nih.gov |

| 5-Arylazothiazoles | Caco-2 Permeability | High | Indicates good absorption across the intestinal wall | nih.gov |

| 1,3,4-Thiadiazole derivatives | BBB Penetration | Predicted to be non-penetrant | Lower likelihood of CNS side effects (for non-CNS targets) | derpharmachemica.com |

Computational Assessment of Drug-Likeness and Bioavailability Attributes

The evaluation of drug-likeness and bioavailability is a critical step in computational drug discovery, aimed at predicting the pharmacokinetic profile of a molecule. For this compound, these properties are assessed using established computational models, including Lipinski's Rule of Five and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. derpharmachemica.comnih.gov These rules correlate a compound's physicochemical properties with its potential for oral bioavailability.

Lipinski's Rule of Five stipulates that an orally active drug candidate should generally not violate more than one of the following criteria:

Molecular weight (MW) less than 500 Daltons.

Logarithm of the octanol-water partition coefficient (LogP) not exceeding 5.

Fewer than 5 hydrogen bond donors (HBD).

Fewer than 10 hydrogen bond acceptors (HBA).

Computational analyses for this compound and its analogs indicate a high probability of good oral bioavailability. derpharmachemica.com The calculated parameters for the parent compound generally fall within the acceptable ranges defined by these rules. uni.lu The topological polar surface area (TPSA), another key predictor of drug absorption, is also evaluated, with values below 160 Ų being indicative of good cell permeability. derpharmachemica.com In silico ADME models further predict properties such as human intestinal absorption (HIA), Caco-2 cell permeability, and potential for P-glycoprotein substrate or inhibition. derpharmachemica.commdpi.com

| Parameter | Predicted Value for this compound | Lipinski's Guideline |

|---|---|---|

| Molecular Weight (g/mol) | 232.34 | < 500 |

| XlogP (LogP) | 3.9 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Topological Polar Surface Area (TPSA) (Ų) | 53.2 | < 160 |

Molecular Dynamics Simulations for Dynamic Binding Analysis

Molecular dynamics (MD) simulations offer a powerful method for understanding the dynamic interactions between a ligand and its biological target at an atomic level. researchgate.net For derivatives of the 2-aminothiazole scaffold, MD simulations have been employed to analyze their binding stability and conformational changes within the active sites of proteins like cyclin-dependent kinases (CDKs). nih.govnih.gov These simulations treat the ligand-receptor complex as a flexible entity, providing a more realistic representation of the biological environment compared to static docking methods. researchgate.netresearchgate.net

A typical MD simulation protocol involves placing the docked complex in a solvated system and simulating its movement over time, often for nanoseconds. researchgate.net Analysis of the simulation trajectory can reveal key information, such as the stability of the complex, measured by the root-mean-square deviation (RMSD) of atomic positions. researchgate.net It also helps identify crucial intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. dntb.gov.ua By calculating the binding free energy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), researchers can achieve a more accurate ranking of potential inhibitors and understand the energetic contributions of specific residues to the binding event. dntb.gov.ua These studies have shown that for related thiazole inhibitors, electrostatic interactions often play a crucial role in their bioactivity. nih.gov

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the molecular structure and electronic properties of compounds like this compound. nih.govresearchgate.net

Molecular Geometry Optimization

The first step in quantum chemical analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. nih.gov Using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles are calculated to achieve a stable geometric arrangement. researchgate.netmdpi.com For related thiazole derivatives, these calculations have shown that the thiazole and adjacent phenyl rings are often not coplanar, with a significant dihedral angle between their planes. researchgate.net This optimized geometry is crucial as it forms the basis for all subsequent property calculations. mdpi.com

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Bond Lengths | Calculates the equilibrium distance between atomic nuclei (e.g., C-C, C=N, C-S). | DFT/B3LYP |

| Bond Angles | Determines the angle between three connected atoms (e.g., C-N-C). | DFT/B3LYP |

| Dihedral Angles | Measures the torsion angle between the planes of four connected atoms, defining molecular conformation. | DFT/B3LYP |

Electronic Structure and Molecular Orbital Analysis

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic properties. nih.govmdpi.com The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net For thiazole-based compounds, the HOMO is typically distributed over the electron-rich thiazole and phenyl rings, while the LUMO's location can vary depending on the substituents. mdpi.com These calculations are fundamental for predicting how the molecule will interact with biological targets. nih.gov

Charge Distribution Analysis

Understanding the distribution of electronic charge within a molecule is vital for predicting its interaction with other molecules, particularly biological receptors. Molecular Electrostatic Potential (MEP) maps are visual tools derived from quantum chemical calculations that illustrate the charge landscape across the molecule's surface. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For 2-aminothiazole derivatives, the nitrogen atoms of the thiazole ring and the amino group are often identified as sites of negative potential, highlighting their role as potential hydrogen bond acceptors. researchgate.net

Prediction of Spectroscopic Data

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Furthermore, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed to help assign experimental spectral bands to specific molecular vibrations. nih.gov Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions, which correspond to the maximum absorption wavelengths (λ_max) observed in UV-Visible spectroscopy. nih.govresearchgate.net

Future Research Directions and Rational Drug Design Perspectives

Design and Synthesis of Novel 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine Derivatives for Enhanced Potency and Selectivity

The core structure of this compound is ripe for chemical modification to improve its therapeutic profile. The primary goals of derivatization are to increase biological activity against specific targets while minimizing off-target effects. Research efforts can be directed towards modifications at several key positions: the 2-amino group, the thiazole (B1198619) ring, and the isobutylphenyl group.

Modification of the 2-Amino Group: The amino group is a common site for derivatization to create amide, sulfonamide, or Schiff base linkages. For instance, creating amide derivatives by reacting the 2-amino group with various carboxylic acids can introduce new functionalities that may enhance binding to biological targets. A study on similar thiazole structures showed that synthesizing amide and sulfonamide derivatives led to potent inhibitors of phospholipase A2 (PLA2), an enzyme involved in inflammation and snake venom toxicity. One notable derivative, ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate, demonstrated high efficacy in neutralizing PLA2 activity.

Substitution on the Thiazole Ring: The thiazole ring itself can be substituted to alter the electronic and steric properties of the molecule. Introducing substituents at the C5 position, for example, can influence the compound's interaction with target proteins. Studies on other 2-aminothiazole (B372263) scaffolds have shown that substitutions on the thiazole ring can significantly impact their antiproliferative activity against cancer cell lines.

Alterations to the Phenyl Ring: The 4-isobutylphenyl moiety can be modified to explore structure-activity relationships (SAR). Replacing or substituting the isobutyl group or adding substituents to the phenyl ring can affect the compound's lipophilicity and binding orientation within a target's active site. For example, introducing electron-withdrawing or electron-donating groups could modulate the compound's activity as an inhibitor of enzymes like cyclooxygenase (COX).

These synthetic strategies aim to fine-tune the molecule's properties to achieve higher potency and greater selectivity for its intended biological target, potentially leading to more effective and safer therapeutic agents.

Exploration of New Biological Targets and Mechanisms of Action

While the isobutylphenyl group suggests anti-inflammatory potential via COX inhibition, the 2-aminothiazole core is a privileged scaffold found in compounds with a wide array of biological activities. nih.gov Future research should therefore extend beyond inflammation to investigate novel targets and mechanisms.

Anticancer Targets: Thiazole derivatives have shown promise as anticancer agents by targeting various cellular components. mdpi.com One key area of exploration is the inhibition of protein kinases, such as Aurora kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer. researchgate.net Another important target is tubulin; compounds that disrupt microtubule dynamics can arrest cell division and induce apoptosis in cancer cells. nih.gov Research on N,4-diaryl-1,3-thiazol-2-amines has identified potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. nih.gov The potential of this compound derivatives to interact with these targets warrants investigation.

Enzyme Inhibition in Other Diseases: Beyond cancer and inflammation, thiazole-containing compounds have been identified as inhibitors of various other enzymes. These include 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), implicated in metabolic syndrome, and cholinesterases, which are targets in Alzheimer's disease therapy. The unique structure of this compound could be a starting point for designing inhibitors against these and other therapeutically relevant enzymes.

Antimicrobial Applications: The 2-aminothiazole moiety is present in several antimicrobial agents. Exploring the activity of novel derivatives against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains, could open new avenues for infectious disease treatment.

The following table summarizes potential biological targets for derivatives of this compound based on activities reported for similar thiazole-containing scaffolds.

| Potential Disease Area | Biological Target | Therapeutic Rationale | Reference Example |

|---|---|---|---|

| Cancer | Tubulin | Inhibition of microtubule formation, leading to cell cycle arrest and apoptosis. | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine nih.gov |

| Cancer | Aurora Kinases | Inhibition of kinases involved in mitosis, leading to anticancer effects. | General 2-Amino Thiazole Scaffolds researchgate.net |

| Inflammation | COX-1 / COX-2 / 5-LOX | Inhibition of enzymes in the arachidonic acid cascade to reduce inflammation and pain. | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives frontiersin.orgeco-vector.com |

| Neurodegenerative Disease | Cholinesterases (AChE/BChE) | Inhibition of acetylcholine breakdown to improve cognitive function in Alzheimer's disease. | Thiazolylhydrazone derivatives jchemrev.com |

| Metabolic Syndrome | 11β-HSD1 | Inhibition of glucocorticoid activation, relevant for treating metabolic disorders. | 2-(cyclohexylamino)thiazol-4(5H)-one derivatives frontiersin.org |

| Snake Envenomation | Phospholipase A2 (PLA2) | Neutralization of a key toxic enzyme component in snake venom. | Ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate eco-vector.com |

Advanced Computational Approaches in Lead Optimization and Virtual Screening

Rational drug design is heavily reliant on computational methods to accelerate the discovery and optimization of new drug candidates. For a scaffold like this compound, these approaches are invaluable.

Virtual Screening: Large chemical libraries can be computationally screened to identify compounds containing the this compound core that are likely to bind to a specific biological target. This in silico approach helps to prioritize compounds for synthesis and biological testing, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking studies can elucidate the binding mode of this compound derivatives within the active site of enzymes like COX, tubulin, or various kinases. nih.gov This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity and can guide the design of more potent analogs. For example, docking studies of 4-phenylthiazol-2-amine derivatives against the estrogen receptor-α have been used to predict their potential as anti-breast cancer agents. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a drug's success. Computational models can predict these properties early in the design phase, allowing chemists to modify the structure to improve its drug-like characteristics, such as oral bioavailability and metabolic stability, while flagging potential toxicity issues.

The following table provides an overview of computational techniques applied in the study of thiazole derivatives.

| Computational Technique | Application in Drug Design | Specific Example for Thiazole Derivatives |

|---|---|---|

| Virtual Screening | Identifies potential hit compounds from large libraries against a specific target. | Screening for inhibitors of M. tuberculosis and dTDP-rhamnose. nih.gov |

| Molecular Docking | Predicts binding modes and affinities of ligands with target proteins. | Investigating binding of derivatives to estrogen receptor-α for breast cancer. nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Correlates chemical structure with biological activity to predict the potency of new analogs. | Developing models for Aurora kinase inhibitors based on 2-amino thiazoles. researchgate.net |

| ADMET Prediction | Forecasts pharmacokinetic and toxicity properties of drug candidates. | Assessing the drug-likeness of synthesized 4-phenylthiazol-2-amine derivatives. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time to assess stability. | Evaluating the stability of thiazole derivatives in complex with SARS-CoV-2 enzymes. |

Investigation of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of a compound can often be enhanced when used in combination with other drugs. This synergistic approach can lead to lower required doses, reduced side effects, and the potential to overcome drug resistance. Future studies should investigate the synergistic potential of this compound derivatives.

Combination with Antimicrobials: Drug resistance is a major challenge in treating bacterial infections. Some thiazole compounds have been shown to act synergistically with existing antibiotics. For example, a novel thiazole derivative demonstrated a synergistic effect with vancomycin against methicillin-resistant Staphylococcus aureus (MRSA) and was able to re-sensitize vancomycin-resistant strains to the antibiotic. Investigating whether derivatives of this compound can act as antibiotic enhancers or biofilm disruptors would be a valuable area of research.

Synergy with Anticancer Agents: In cancer therapy, combining drugs with different mechanisms of action is a standard strategy. A derivative of this compound that targets a specific pathway, such as tubulin polymerization, could be combined with DNA-damaging agents or other targeted therapies. The hybridization approach, which combines two or more pharmacophores into a single molecule, is another strategy to achieve synergistic effects.

Combination with Anti-inflammatory Drugs: If derivatives prove to be potent anti-inflammatory agents, combining them with other classes of anti-inflammatory drugs (e.g., corticosteroids or biologics) could provide a more comprehensive blockade of inflammatory pathways at lower doses of each agent, potentially reducing toxicity.

Exploring these combinations could significantly broaden the therapeutic applications of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Isobutylphenyl)-1,3-thiazol-2-amine?

- Methodology : The compound is typically synthesized via condensation reactions. For example, refluxing 2-amino-4-phenylthiazole derivatives with substituted aldehydes or ketones in ethanol under acidic conditions (e.g., acetic acid) yields Schiff base analogs. Recrystallization from ethanol or ethanol/DMF mixtures is commonly used for purification .

- Key Considerations : Reaction time (4–7 hours) and temperature (reflux conditions) significantly impact yield. Variations in substituents on the aldehyde/ketone precursor allow structural diversification .

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- X-ray crystallography : Determines bond lengths, angles, and torsion angles (e.g., C–S bond lengths ~1.72–1.75 Å, confirming thiazole ring geometry) .

- NMR spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon types .

- Data Interpretation : Computational tools like Mercury or Olex2 refine crystallographic data, while Gaussian09 optimizes geometries for DFT studies .

Q. What solvent systems are optimal for recrystallizing this compound derivatives?

- Methodology : Ethanol is widely used due to its moderate polarity. For poorly soluble derivatives, ethanol/DMF (2:1) mixtures enhance solubility without compromising crystal quality .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound analogs?

- Computational Workflow :

Target Selection : Identify enzymes (e.g., phosphodiesterases, antimicrobial targets) with resolved crystal structures (PDB ID: e.g., 4XNW).

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 or Avogadro.

Docking Software : AutoDock Vina or GOLD assesses binding affinity and interaction modes (e.g., hydrogen bonding with active-site residues like Asp38 or Tyr75) .

- Validation : Compare docking scores with experimental IC values from enzyme inhibition assays .

Q. What strategies resolve contradictions in SAR studies of thiazole-2-amine derivatives?

- Case Study : Discrepancies in antimicrobial activity between derivatives with electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH) groups.

- Approach :

Meta-Analysis : Cross-reference biological data with substituent Hammett constants (σ values) to identify electronic effects.

Crystallographic Analysis : Compare binding modes of active/inactive analogs to pinpoint steric or electronic mismatches .

- Resolution : Substituents at the 4-position of the phenyl ring enhance lipophilicity, improving membrane permeability in Gram-positive bacteria .

Q. How do reaction conditions influence regioselectivity in thiazole-2-amine synthesis?

- Experimental Design :

- Acid Catalysis : Acetic acid promotes cyclization via protonation of the thiourea intermediate, directing regioselective thiazole ring formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Schiff base formation, while ethanol stabilizes intermediates .

- Data Validation : LC-MS monitors reaction progress, while NMR confirms regiochemistry via coupling constants (e.g., J = 2.5 Hz for thiazole protons) .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

- Optimization Steps :

Catalyst Screening : Transition from acetic acid to recyclable solid acids (e.g., Amberlyst-15) reduces waste.